4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
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Overview
Description
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound features a morpholine ring fused with a tetrahydropyridine ring, which is substituted with two chlorine atoms and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Morpholine ring formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Scientific Research Applications
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine can be compared with other similar compounds, such as:
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)piperidine
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolidine
These compounds share structural similarities but differ in the nature of the heterocyclic ring. The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
132532-27-5 |
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Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-(3,5-dichloro-1-methyl-3,6-dihydro-2H-pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H16Cl2N2O/c1-13-6-8(11)10(9(12)7-13)14-2-4-15-5-3-14/h8H,2-7H2,1H3 |
InChI Key |
HXMZFODEISNJTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
Origin of Product |
United States |
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